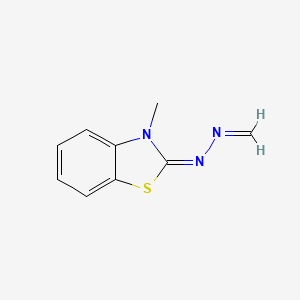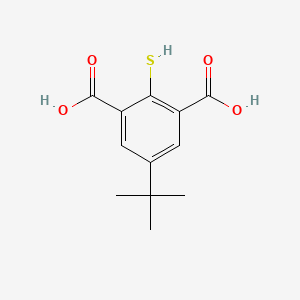![molecular formula C16H23N3O6 B14509175 N-[3-Amino-2-hydroxy-4-(4-nitrophenyl)butanoyl]-L-leucine CAS No. 63323-27-3](/img/structure/B14509175.png)
N-[3-Amino-2-hydroxy-4-(4-nitrophenyl)butanoyl]-L-leucine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-Amino-2-hydroxy-4-(4-nitrophenyl)butanoyl]-L-leucine is a synthetic compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of an amino group, a hydroxyl group, and a nitrophenyl group attached to a butanoyl backbone, with L-leucine as a part of its structure. It is often studied for its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-Amino-2-hydroxy-4-(4-nitrophenyl)butanoyl]-L-leucine typically involves multiple steps, including the protection of functional groups, formation of the butanoyl backbone, and subsequent attachment of the nitrophenyl group. Common reagents used in the synthesis include amino acids, protecting agents, and nitrobenzene derivatives. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to maximize yield and minimize impurities. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the consistency and purity of the final product.
化学反应分析
Types of Reactions: N-[3-Amino-2-hydroxy-4-(4-nitrophenyl)butanoyl]-L-leucine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The hydroxyl group can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Electrophiles like acyl chlorides or alkyl halides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups at the hydroxyl position.
科学研究应用
N-[3-Amino-2-hydroxy-4-(4-nitrophenyl)butanoyl]-L-leucine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of aminopeptidase B.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-[3-Amino-2-hydroxy-4-(4-nitrophenyl)butanoyl]-L-leucine involves its interaction with specific molecular targets, such as enzymes. For instance, it can inhibit aminopeptidase B by binding to the active site and preventing substrate access. This inhibition can modulate various biological pathways, leading to potential therapeutic effects.
相似化合物的比较
Bestatin: A known inhibitor of aminopeptidases, structurally similar but lacks the nitrophenyl group.
Leucine derivatives: Compounds with similar leucine backbones but different substituents.
Uniqueness: N-[3-Amino-2-hydroxy-4-(4-nitrophenyl)butanoyl]-L-leucine is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity and interaction with biological targets, making it a valuable molecule for research and potential therapeutic applications.
属性
CAS 编号 |
63323-27-3 |
|---|---|
分子式 |
C16H23N3O6 |
分子量 |
353.37 g/mol |
IUPAC 名称 |
(2S)-2-[[3-amino-2-hydroxy-4-(4-nitrophenyl)butanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C16H23N3O6/c1-9(2)7-13(16(22)23)18-15(21)14(20)12(17)8-10-3-5-11(6-4-10)19(24)25/h3-6,9,12-14,20H,7-8,17H2,1-2H3,(H,18,21)(H,22,23)/t12?,13-,14?/m0/s1 |
InChI 键 |
AXNJBMQISBJVSJ-MOKVOYLWSA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)C(C(CC1=CC=C(C=C1)[N+](=O)[O-])N)O |
规范 SMILES |
CC(C)CC(C(=O)O)NC(=O)C(C(CC1=CC=C(C=C1)[N+](=O)[O-])N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Hydroxy-6-oxo-3-[2-(1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B14509093.png)
![(3R)-4,5-Dimethoxy-3-methylnaphtho[2,3-c]furan-1(3H)-one](/img/structure/B14509095.png)



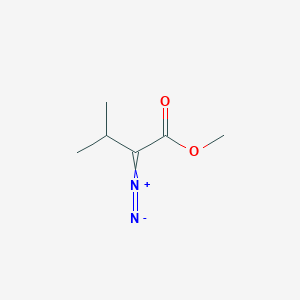
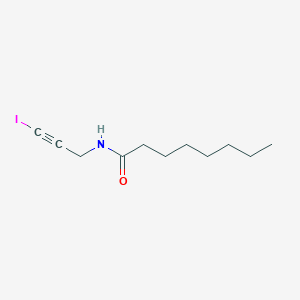

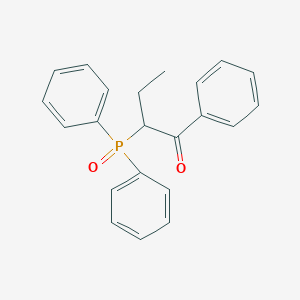
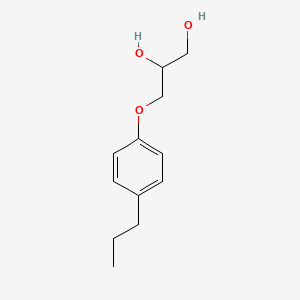

![[1,1'-Biphenyl]-2-carboxylic acid, 3,4,5,6-tetrafluoro-4'-methoxy-](/img/structure/B14509164.png)
